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5-Ethyl-N-phenyl-1,3,4-thiadiazol-2-amine

Cat. No.: B12913923
CAS No.: 61955-49-5
M. Wt: 205.28 g/mol
InChI Key: SAJCTHMWQZMNAC-UHFFFAOYSA-N
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Description

Significance of the 1,3,4-Thiadiazole (B1197879) Heterocycle in Contemporary Medicinal and Organic Chemistry

The 1,3,4-thiadiazole ring system is a five-membered heterocycle containing one sulfur and two nitrogen atoms. First described in 1882, this aromatic scaffold has become a cornerstone in medicinal and organic chemistry due to its wide range of biological activities. nih.gov Compounds incorporating the 1,3,4-thiadiazole nucleus are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antitubercular activities. nih.govresearchgate.nettsijournals.com The versatility of the thiadiazole ring allows for substitution at various positions, enabling the synthesis of a vast library of derivatives with tailored biological functions. sphinxsai.com

The significance of this heterocycle is underscored by its presence in numerous therapeutic agents. For example, certain 2,5-disubstituted 1,3,4-thiadiazole derivatives, such as acetazolamide (B1664987) and methazolamide, have been developed as anticonvulsant drugs. sphinxsai.com The inherent biological activity is often attributed to the -N=C-S- toxophoric moiety within the ring structure. researchgate.net Beyond medicine, thiadiazole derivatives are utilized in other industrial applications, such as in the development of agrochemicals and as corrosion inhibitors.

The core structure of 1,3,4-thiadiazole serves as a vital intermediate in the synthesis of more complex molecules. nih.gov Its chemical stability and the reactivity of its substituent positions make it a valuable building block for creating novel compounds with potential therapeutic value. Researchers continue to explore new synthetic methodologies, including microwave-assisted synthesis, to efficiently produce thiadiazole derivatives in high yields. researchgate.netnih.govfrontiersin.org

Structural Features and Chemical Space of N-Phenyl-Substituted Thiadiazoles

N-Phenyl-substituted thiadiazoles are a specific class of compounds where a phenyl group is attached to the nitrogen atom of an amino group on the thiadiazole ring. The fundamental structure of these compounds is based on the 1,3,4-thiadiazole core, a planar aromatic system with delocalized π-electrons, which contributes to its stability.

The naming and structure of these heterocycles follow the Hantzsch–Widman nomenclature. In the case of 2-amino-5-substituted-1,3,4-thiadiazoles, the molecule features an amino group at position 2 and another substituent at position 5. The addition of an N-phenyl group means a phenyl ring is bonded to the exocyclic amino nitrogen.

The biological and chemical properties of N-phenyl-substituted thiadiazoles are heavily influenced by the nature of the substituents on both the phenyl ring and at position 5 of the thiadiazole ring. For instance, the presence of halogen atoms on the phenyl ring has been shown to increase antibacterial activity, particularly against Gram-positive bacteria, while oxygenated substituents may enhance antifungal activity. nih.gov The phenyl group itself can enhance hydrophobic interactions with biological targets. Structure-activity relationship (SAR) studies have demonstrated that modifications to these substituents can significantly alter the pharmacological profile of the compound. frontiersin.org For example, in a series of 1,3,4-thiadiazole derivatives, a compound bearing a methoxy (B1213986) group on the phenyl ring, 5-(3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, was found to be a highly effective anticonvulsant. nih.govfrontiersin.org

Research Landscape of 5-Ethyl-N-phenyl-1,3,4-thiadiazol-2-amine within Thiadiazole Research

The specific compound, this compound, is a distinct molecule within the vast chemical space of thiadiazole derivatives. Its structure features an ethyl group at the 5th position of the thiadiazole ring and a phenyl group attached to the amino nitrogen at the 2nd position.

Research into this exact compound has focused on its synthesis and characterization. A study detailed the preparation of this compound via the chemoselective cyclocondensation of electrophilically activated nitroalkanes with thiohydrazides. researchgate.net The product was isolated as a pale-yellow solid with a melting point of 119–120°C. researchgate.net

Physicochemical and Spectroscopic Data for this compound
PropertyValueSource
AppearancePale-yellow solid researchgate.net
Melting Point119–120°C researchgate.net
Yield58% researchgate.net
Infrared (IR) Spectrum (cm⁻¹)3736, 3582, 3568, 3249, 2926, 2849, 1941, 1870 researchgate.net

While extensive biological activity screenings for this compound are not widely published, research on structurally related compounds provides insight into its potential applications. For example, derivatives of the 5-ethyl-1,3,4-thiadiazol-2-amine core have been investigated for their anticonvulsant properties. One such derivative, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane (B18724) amide, was found to be an effective anticonvulsant in preclinical models. nih.govfrontiersin.org Furthermore, the core structure is used as a building block in the synthesis of more complex molecules, such as N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide, indicating its utility in medicinal chemistry for creating new potential therapeutic agents. bldpharm.com The research landscape suggests that while the title compound itself is primarily characterized synthetically, its structural motifs are of significant interest in the search for new anticonvulsant agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3S B12913923 5-Ethyl-N-phenyl-1,3,4-thiadiazol-2-amine CAS No. 61955-49-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61955-49-5

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

5-ethyl-N-phenyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H11N3S/c1-2-9-12-13-10(14-9)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,13)

InChI Key

SAJCTHMWQZMNAC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC2=CC=CC=C2

Origin of Product

United States

Synthetic Pathways and Methodologies for 5 Ethyl N Phenyl 1,3,4 Thiadiazol 2 Amine

Cyclocondensation Approaches to 2-Amino-1,3,4-thiadiazolessbq.org.br

The formation of the 2-amino-1,3,4-thiadiazole (B1665364) ring is frequently accomplished through cyclocondensation reactions. These methods typically involve the reaction of a thiosemicarbazide (B42300) or a related derivative with a carboxylic acid or its equivalent, facilitated by a dehydrating or activating agent. sbq.org.brresearchgate.net Common reagents used to drive this cyclization include strong acids like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), as well as phosphorus oxychloride (POCl₃). sbq.org.brresearchgate.netrasayanjournal.co.in The choice of cyclizing agent can influence reaction conditions and yields. For instance, methods using concentrated mineral acids often produce good results in the synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide. sbq.org.br A solid-phase reaction using phosphorus pentachloride as a catalyst with thiosemicarbazide and a carboxylic acid has also been reported as a simple, mild, and high-yield method. google.com

Chemoselective Cyclocondensation of Electrophilically Activated Nitroalkanes with (Thio)semicarbazidessbq.org.br

An innovative approach to the synthesis of 2-amino-1,3,4-thiadiazoles involves the use of electrophilically activated nitroalkanes. researchgate.net In this method, nitroalkanes are activated in the presence of polyphosphoric acid (PPA), making them susceptible to nucleophilic attack. Subsequent reaction with thiosemicarbazides leads to a chemoselective cyclocondensation, affording the desired 2-amino-1,3,4-thiadiazole derivatives. researchgate.net This transformation provides a unique pathway to the thiadiazole core, expanding the range of accessible starting materials beyond traditional carboxylic acid precursors. researchgate.net The reaction proceeds by reacting semi- or thiosemicarbazones, formed from the condensation of aldehydes with semicarbazide (B1199961) or thiosemicarbazide, with nitroalkanes in PPA for oxidative cyclization. researchgate.net

Annulation Strategies for 1,3,4-Thiadiazole (B1197879) Ring Formationsbq.org.br

A variety of annulation, or ring-forming, strategies are employed for the synthesis of the 1,3,4-thiadiazole system. The most prevalent routes start from thiosemicarbazides or thiosemicarbazones. sbq.org.brresearchgate.net Other key precursors include acylhydrazines, dithiocarbazates, and the transformation of other heterocyclic rings, such as 1,3,4-oxadiazoles. sbq.org.br

Common annulation strategies include:

Cyclization of Acyl Thiosemicarbazides: This is a cornerstone method where an N-acylthiosemicarbazide undergoes acid-catalyzed intramolecular cyclization and dehydration. The acylthiosemicarbazide can be pre-formed or generated in situ from the reaction of a carboxylic acid or its ester with thiosemicarbazide. rasayanjournal.co.in

Oxidative Cyclization of Thiosemicarbazones: Thiosemicarbazones, prepared by condensing an aldehyde with thiosemicarbazide, can be cyclized to form 2-amino-1,3,4-thiadiazoles using various oxidizing agents. nih.gov

Reaction with Polyphosphate Ester (PPE): A one-pot method utilizes polyphosphate ester (PPE) to facilitate the reaction between a carboxylic acid and thiosemicarbazide. This approach avoids the use of more hazardous reagents like POCl₃ and proceeds through the formation of an acylated intermediate followed by cyclodehydration. nih.govencyclopedia.pubmdpi.com

Mechanistic Elucidation of Synthetic Transformationssbq.org.br

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product formation.

Proposed Reaction Mechanisms for the Synthesis of 5-Ethyl-N-phenyl-1,3,4-thiadiazol-2-aminesbq.org.br

While a specific mechanism for 5-Ethyl-N-phenyl-1,3,4-thiadiazol-2-amine is not extensively detailed, the general mechanisms for the formation of 2-amino-5-substituted-1,3,4-thiadiazoles from N-phenylthiosemicarbazide and propanoic acid (or its derivatives) are well-established.

Acid-Catalyzed Cyclization of Thiosemicarbazide and Carboxylic Acid: A widely accepted mechanism involves the following steps sbq.org.br:

Acylation: A nucleophilic attack from the nitrogen atom of the thiosemicarbazide onto the carbonyl carbon of the carboxylic acid.

Dehydration: Elimination of a water molecule from the resulting intermediate.

Cyclization: An intramolecular nucleophilic attack by the sulfur atom on the carbonyl carbon, leading to the formation of the five-membered ring.

Dehydration and Aromatization: A final dehydration step followed by electron migration results in the stable, aromatic 1,3,4-thiadiazole ring. sbq.org.br

Mechanism in the Presence of Polyphosphate Ester (PPE): A study on the reaction between carboxylic acids and thiosemicarbazide in the presence of PPE proposes a slightly different pathway nih.gov:

Salt Formation: Initial formation of a salt between the carboxylic acid and thiosemicarbazide.

Dehydration: The PPE facilitates the dehydration of the salt to form an acylated thiosemicarbazide intermediate.

Cyclodehydration: The intermediate undergoes a final cyclodehydration step to yield the 2-amino-1,3,4-thiadiazole. nih.gov

Identification of Key Intermediates and Transition States in Thiadiazole Formation

The primary intermediate in most synthetic routes leading to 2-amino-1,3,4-thiadiazoles is the corresponding N-acylthiosemicarbazide . For the synthesis of the title compound, this would be 1-propanoyl-4-phenylthiosemicarbazide . This intermediate is formed by the reaction of 4-phenylthiosemicarbazide (B147422) with propanoic acid or an activated derivative like propanoyl chloride. Several studies have successfully isolated and characterized these acylated intermediates before proceeding with the cyclization step. researchgate.netnih.govencyclopedia.pub In reactions starting from aldehydes, the key intermediate is the thiosemicarbazone . researchgate.net The transition states involve the spatial arrangement of atoms during the intramolecular nucleophilic attack of the sulfur atom, which leads to ring closure.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues of this compound is widely reported, reflecting the modular nature of the synthetic methods where either the carboxylic acid or the thiosemicarbazide component can be varied. This allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies. mdpi.comnih.gov For example, a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines were prepared via the dehydrocyclization of the corresponding 4-substituted benzoyl thiosemicarbazides using concentrated sulfuric acid. rasayanjournal.co.in Similarly, various N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been synthesized through an amidation reaction. nih.gov

Below are tables summarizing the synthesis of various 2,5-disubstituted-1,3,4-thiadiazole analogues.

Table 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles via PPE-Mediated Cyclodehydration Data sourced from a study by S. A. Verbitskiy, et al. (2021) nih.govmdpi.com

Carboxylic Acid PrecursorResulting 5-SubstituentProduct NameYield (%)
Benzoic acidPhenyl5-Phenyl-1,3,4-thiadiazol-2-amine (B177090)64.4
3-Phenylpropanoic acid2-Phenylethyl5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine55.0
2-Phenoxyacetic acidPhenoxymethyl (B101242)5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine44.4
2-(Naphthalen-2-yl)acetic acid(Naphthalen-2-yl)methyl5-[(Naphthalen-2-yl)methyl]-1,3,4-thiadiazol-2-amine67.2
Adipic acidButane-1,4-diyl (dimer)5,5'-(Butane-1,4-diyl)di(1,3,4-thiadiazol-2-amine)70.3

Table 2: Synthesis of 5-(4-Substituted-phenyl)-1,3,4-thiadiazole-2-amines via Acid-Catalyzed Cyclization Data sourced from a study by P. K. Upadhyay and P. Mishra (2017) rasayanjournal.co.in

4-Substituted Benzoyl Thiosemicarbazide Precursor (R group)Resulting 5-(4-R-phenyl) ProductYield (%)Melting Point (°C)
-H5-Phenyl-1,3,4-thiadiazole-2-amine72208-210
-Cl5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine69223-225
-Br5-(4-Bromophenyl)-1,3,4-thiadiazole-2-amine75230-232
-F5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-amine65210-212
-NO₂5-(4-Nitrophenyl)-1,3,4-thiadiazole-2-amine78288-290
-OH4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol62240-242
-OCH₃5-(4-Methoxyphenyl)-1,3,4-thiadiazole-2-amine68204-206
-CH₃5-(p-Tolyl)-1,3,4-thiadiazole-2-amine70215-217

Systematic Structural Modifications at the 5-Position of the Thiadiazole Ring

A common synthetic route to achieve this diversification is the cyclization of thiosemicarbazide with a corresponding carboxylic acid or its derivatives. For instance, a one-pot synthesis method using polyphosphate ester (PPE) as a catalyst allows for the reaction between thiosemicarbazide and various carboxylic acids to yield 2-amino-1,3,4-thiadiazoles with different substituents at the 5-position. mdpi.com This approach has been successfully employed to introduce phenyl, phenylethyl, and phenoxymethyl groups. mdpi.com Another established method involves the dehydrocyclization of 4-substituted benzoyl thiosemicarbazides using concentrated sulfuric acid to produce 5-aryl-1,3,4-thiadiazol-2-amines. rasayanjournal.co.in

Structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the C-5 position is critical for biological activity. For example, in the context of anticancer activity, the introduction of an aromatic ring at the 5-position has been shown to enhance the effect. nih.gov Further functionalization of this phenyl ring with electron-withdrawing groups, such as fluoro or nitro groups, has been found to promote anticancer properties. nih.gov Conversely, in other contexts, smaller moieties at the 5-position have shown promise. nih.gov

The table below summarizes various substituents that have been incorporated at the 5-position of the 2-amino-1,3,4-thiadiazole core and the general synthetic approach.

5-SubstituentPrecursorSynthetic MethodReference
PhenylBenzoic acidReaction with thiosemicarbazide in PPE mdpi.com
2-Phenylethyl3-Phenylpropanoic acidReaction with thiosemicarbazide in PPE mdpi.com
PhenoxymethylPhenoxyacetic acidReaction with thiosemicarbazide in PPE mdpi.com
4-Hydroxyphenyl4-Hydroxybenzoic acidDehydrocyclization of the corresponding benzoyl thiosemicarbazide rasayanjournal.co.in
4-Methoxyphenyl4-Methoxybenzoic acidDehydrocyclization of the corresponding benzoyl thiosemicarbazide rasayanjournal.co.in
4-Chlorophenyl4-Chlorobenzoic acidDehydrocyclization of the corresponding benzoyl thiosemicarbazide rasayanjournal.co.in
4-Nitrophenyl4-Nitrobenzoic acidDehydrocyclization of the corresponding benzoyl thiosemicarbazide rasayanjournal.co.innih.gov
2-(Benzenesulfonylmethyl)phenyl2-(Benzenesulfonylmethyl)benzoic acidSynthesis from the corresponding benzoic acid nih.gov

Exploration of Substituent Effects on the N-Phenyl Moiety

The N-phenyl group of this compound offers another strategic site for structural modification to modulate the compound's properties. The electronic and steric nature of substituents on this phenyl ring can significantly influence intermolecular interactions and, consequently, biological efficacy.

Research has shown that the position and chemical nature of substituents on the N-phenyl ring are important for activity. For instance, in a series of 1,3,4-thiadiazole derivatives, the introduction of a benzyl (B1604629) group on the 2-amino function, creating an N-benzyl-5-aryl-1,3,4-thiadiazol-2-amine, resulted in compounds with significant antitumor activities. nih.gov The electronic properties of substituents on this N-aryl group also play a critical role. For example, the presence of a 4-tolyl group on the 2-amino function of 5-phenyl-1,3,4-thiadiazole was found to be favorable for activity. nih.gov

The synthesis of these N-substituted derivatives can be achieved through various methods, including the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with appropriate aryl halides or through the cyclization of N-aryl-substituted thiosemicarbazides.

The following table details some of the modifications explored on the N-phenyl moiety of 2-amino-1,3,4-thiadiazole derivatives.

N-SubstituentCore StructureResearch FocusReference
Benzyl5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amineAnticancer activity nih.gov
Benzyl5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amineAnticancer activity nih.gov
4-Tolyl5-Phenyl-1,3,4-thiadiazol-2-amineAnticancer activity nih.gov
Phenyl5-Ethyl-1,3,4-thiadiazol-2-amineBase compound of interest scbt.com
4-Acetyl-5-(4-hydroxyphenyl)-4,5-dihydro1,3,4-Thiadiazol-2-yl-acetamideCytotoxic activity nih.gov

Preparation of Heterocyclic Isosteres and Bioisosteres for Structural Diversification

Isosteric and bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the properties of a lead compound. In the context of this compound, this involves replacing the 1,3,4-thiadiazole ring with other heterocyclic systems that have similar steric and electronic properties.

A common bioisostere for the 1,3,4-thiadiazole ring is the 1,3,4-oxadiazole (B1194373) ring. The synthesis of 2-amino-1,3,4-oxadiazole derivatives can be achieved from the same acyl thiosemicarbazide intermediates used for thiadiazole synthesis, but by employing oxidative cyclization conditions, for example, using iodine in the presence of a base. nih.gov Conversely, 1,3,4-oxadiazoles can be converted to 1,3,4-thiadiazoles. researchgate.net

Other heterocyclic rings, such as thiazole (B1198619) and triazole, have also been explored as isosteres. For instance, the replacement of a thiazole ring with a 1,3,4-thiadiazole ring has been shown to completely switch the biological activity of a molecule, highlighting the profound impact of the heterocyclic core. acs.org The imidazo[2,1-b] nih.govnih.govacs.orgthiadiazole ring system, which is a condensed heterocyclic system, is another related structure that has been investigated for its biological properties. ijpcbs.com The synthesis of 1,2,4-thiadiazoles, which are structural isomers of 1,3,4-thiadiazoles, represents another avenue for structural diversification. acs.org

The table below provides examples of heterocyclic isosteres and bioisosteres of the 1,3,4-thiadiazole ring and the general synthetic strategies.

Heterocyclic Isostere/BioisostereSynthetic PrecursorGeneral Synthetic MethodReference
1,3,4-OxadiazoleAcyl thiosemicarbazideOxidative cyclization (e.g., I2/KI/NaOH) nih.gov
ThiazoleCompounds with a primary halogen group adjacent to a triple bondReaction with thiourea researchgate.net
1,2,4-TriazoleIsothiocyanates and hydrazonesPhotocatalytic chemodivergent synthesis organic-chemistry.org
Imidazo[2,1-b] nih.govnih.govacs.orgthiadiazole2-Amino-1,3,4-thiadiazolesReaction with α-haloketones ijpcbs.com
1,2,4-ThiadiazoleThioamidesOxidative dimerization acs.org

Structure Activity Relationship Sar and Molecular Design of 5 Ethyl N Phenyl 1,3,4 Thiadiazol 2 Amine Analogues

Correlation of Structural Features with Observed Biological Activities

The biological activity of 1,3,4-thiadiazole (B1197879) derivatives is intrinsically linked to their structural components. The thiadiazole ring itself is considered a key pharmacophore. Its aromaticity provides significant in vivo stability, and the presence of the toxophoric -N=C-S- moiety is believed to contribute to its broad spectrum of biocidal activities. rsc.orgresearchgate.net The ring system can act as a hydrogen bond acceptor and a two-electron donor system, facilitating interactions with biological targets. rsc.orgnih.gov

Studies on various analogues have demonstrated these correlations:

Anticancer Activity: The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a core structure in nucleic bases, suggesting a potential mechanism of interfering with DNA replication processes in cancer cells. mdpi.com The introduction of specific aromatic and heterocyclic moieties has led to potent inhibitors of protein kinases, such as Bcr-Abl, which are crucial in certain types of leukemia. nih.gov

Antimicrobial Activity: The antimicrobial potency of thiadiazole derivatives is often modulated by the substituents. rasayanjournal.co.innih.gov The presence of halogenated phenyl rings or other electron-withdrawing groups can enhance antibacterial or antifungal effects. nih.govwisdomlib.org

Enzyme Inhibition: Derivatives of 1,3,4-thiadiazole are known to inhibit various enzymes, including carbonic anhydrase, monoamine oxidase (MAO), and 14-α-sterol demethylase. researchgate.netrsc.orgnih.gov The specific substitution pattern determines the selectivity and inhibitory power against these enzymes. For example, certain derivatives show selective and potent inhibition of MAO-A, a target for treating neurological disorders. rsc.org

Influence of Aliphatic and Aromatic Substitutions on Pharmacological Profiles

The pharmacological profile of 5-Ethyl-N-phenyl-1,3,4-thiadiazol-2-amine analogues is profoundly influenced by the nature of the aliphatic (e.g., ethyl group at C5) and aromatic (e.g., N-phenyl group at C2) substitutions.

Aromatic Substitutions: The N-phenyl group at the 2-amino position is a common feature in many bioactive thiadiazoles. Modifications to this phenyl ring can drastically alter activity.

Electron-Withdrawing vs. Electron-Donating Groups: Studies have shown that substituting the phenyl ring with electron-withdrawing groups (e.g., chloro, nitro) often enhances antimicrobial activity compared to analogues with electron-donating groups (e.g., methoxy (B1213986), methyl). wisdomlib.org For example, fluorinated and chlorinated 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) derivatives showed good inhibitory effects against S. aureus and B. subtilis. nih.gov

Positional Isomerism: The position of the substituent on the phenyl ring is also crucial. A SAR study on anticonvulsant thiadiazole derivatives concluded that para-substitution on the aryl moiety leads to variations in activity. nih.gov

Aliphatic Substitutions: The substituent at the C5 position plays a vital role in tuning the lipophilicity and steric bulk of the molecule.

Replacing a phenyl group at C5 with smaller alkyl groups can modify the compound's interaction with the target's binding pocket. In a series of antitubercular compounds, the activities of 2-(4-aminophenyl)-5-aryl/alkylamino-1,3,4-thiadiazoles were found to be significant. researchgate.net

In the context of this compound, the ethyl group at C5 provides a degree of lipophilicity and a specific spatial arrangement that influences its pharmacological profile. Comparing its activity to analogues with different C5 substituents (e.g., methyl, propyl, phenyl) is essential for a complete SAR understanding.

The following table summarizes the effect of different substitutions on the biological activity of 1,3,4-thiadiazole analogues, based on findings from various research studies.

General Structure Substituent (R) Target/Activity Observation Reference
4-ChlorophenylAntibacterial (S. aureus, B. subtilis)Good inhibitory effect (MIC = 20-28 µg/mL). nih.gov
4-FluorophenylAntibacterial (S. aureus, B. subtilis)Good inhibitory effect (MIC = 20-28 µg/mL). nih.gov
N-(5-Nitrothiazol-2-yl)Abl protein kinase InhibitionPotent inhibition with an IC50 value of 7.4 µM. nih.gov
N-(Thiazol-2-yl)Abl protein kinase InhibitionLess potent compared to the nitrothiazole derivative. nih.gov
3,4-DimethoxyphenethylamineMAO-A InhibitionMost active compound with an IC50 of 0.060 µM. rsc.org
4-FluorophenethylamineMAO-A InhibitionActive with an IC50 of 0.231 µM. rsc.org

Conformational Analysis and Its Implications for Ligand-Target Recognition

The three-dimensional conformation of a molecule is paramount for its ability to bind effectively to a biological target. For 1,3,4-thiadiazole derivatives, conformational analysis and molecular docking studies provide critical insights into ligand-target recognition. rsc.orgnih.gov

Hydrogen Bonding: The nitrogen atoms of the thiadiazole ring and the amine substituent can act as hydrogen bond acceptors and donors, respectively. nih.gov These interactions are often crucial for anchoring the ligand within the active site of an enzyme. For example, in the inhibition of acetylcholinesterase, the amino group of a thiadiazole derivative was shown to form a strong hydrogen bond with a tyrosine residue (Tyr124). nih.gov

Hydrophobic and π-π Interactions: The aromatic rings, such as the N-phenyl group in the title compound, frequently engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) in the target protein. nih.gov These interactions significantly contribute to the binding affinity.

Steric Complementarity: The size and shape of the substituents must be complementary to the topology of the binding pocket. The ethyl group at C5 of this compound, for instance, will occupy a specific hydrophobic pocket, and its size relative to other alkyl or aryl groups will determine the goodness of fit.

Docking studies of a potent MAO-A inhibitor from the thiadiazole class revealed that the compound fits into the enzyme's binding cavity, with the thiadiazole ring positioned between key isoleucine and glutamine residues, facilitating inhibitor binding. rsc.org This highlights how the molecule's conformation allows for precise interactions that lead to potent inhibition.

Pharmacophore Modeling and Design Principles for Novel Thiadiazole Compounds

Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential spatial arrangement of functional groups (the pharmacophore) required for a specific biological activity. For 1,3,4-thiadiazole derivatives, several pharmacophore models have been proposed based on their activity as enzyme inhibitors.

A general pharmacophore model for thiadiazole-based inhibitors often includes several key features nih.gov:

A Hetero-aromatic Core: The 1,3,4-thiadiazole ring serves as a central scaffold.

Hydrogen Bond Donors/Acceptors: An amine or amide linkage, common at the C2 position, provides crucial hydrogen bonding capability. The thiadiazole ring itself contains hydrogen bond acceptors. nih.gov

Hydrophobic/Aromatic Regions: Aromatic rings (like the N-phenyl group) and aliphatic chains (like the ethyl group) serve as hydrophobic tails that interact with non-polar regions of the target's binding site. nih.gov

Linker Group: A flexible or rigid linker can connect the core to other functional groups, optimizing the geometry for target binding.

These principles guide the design of new, potentially more potent analogues. For example, in designing novel VEGFR-2 inhibitors, researchers identified a pharmacophore consisting of a hetero-aromatic head, a linker, a pharmacophore group (amide), and a hydrophobic tail. nih.gov By systematically modifying the hydrophobic tail (e.g., replacing a 4-chlorophenyl group with other substituted phenyl rings), they could optimize the anticancer activity. nih.gov Similarly, the design of new CK2 inhibitors involved integrating benzimidazole (B57391) and 1,3,4-thiadiazole pharmacophores via an amide bond, a strategy aimed at enhancing anti-tumor activity. nih.gov

By applying these principles, medicinal chemists can rationally modify the structure of this compound—for example, by introducing different substituents on the N-phenyl ring or varying the alkyl chain length at the C5 position—to develop novel compounds with enhanced selectivity and potency for a desired therapeutic target.

Biological Activity Investigations in Pre Clinical and in Vitro Systems

Exploration of Enzyme Inhibition and Modulation by 5-Ethyl-N-phenyl-1,3,4-thiadiazol-2-amine and its Analogues

Derivatives of 1,3,4-thiadiazole (B1197879) have been extensively studied as inhibitors of various enzymes. For instance, certain 2,5-disubstituted-1,3,4-thiadiazoles have demonstrated potent urease inhibitory activity. researchgate.net One study identified N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine as having excellent antioxidant activity, superior to the standard drug used in the assay. researchgate.net Another area of significant interest is the inhibition of carbonic anhydrases (CAs), which are involved in numerous physiological and pathological processes. Novel 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives have been synthesized and shown to be effective inhibitors of human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). Molecular docking studies have also been employed to understand the binding mechanisms of thiadiazole derivatives to enzymes like cyclooxygenase (COX), which is implicated in inflammation.

Assessment of Receptor Binding Affinity and Selectivity

Evaluation of Cell-Based Functional Responses and Elucidation of Cellular Pathways

Cell-based assays are instrumental in understanding the functional consequences of compound activity. For several 1,3,4-thiadiazole derivatives, studies have delved into their effects on cellular processes. For instance, in cancer cell lines, certain 5-aryl-1,3,4-thiadiazole derivatives have been shown to induce cell cycle arrest and apoptosis. One study on new 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds found that they induced cell cycle arrest at the S and G2/M phases in different cancer cell lines. The cytotoxic effect was attributed to the induction of apoptotic cell death, as indicated by a significant increase in the Bax/Bcl-2 ratio and caspase 9 levels. These findings highlight the potential of thiadiazole derivatives to modulate key cellular pathways involved in cell proliferation and survival.

In Vitro Antimicrobial Potency of Thiadiazole Derivatives

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. Numerous studies have reported the synthesis and evaluation of thiadiazole derivatives against a spectrum of bacterial and fungal pathogens. For example, a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines were synthesized and tested for their antimicrobial activity. Compounds with specific substitutions showed significant antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Aspergillus niger and Candida albicans. The minimum inhibitory concentrations (MICs) were determined for the most potent compounds, with some showing values comparable to standard drugs like ciprofloxacin (B1669076) and fluconazole. Another study highlighted that fluorinated and chlorinated derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine exhibited good inhibitory effects against Gram-positive bacteria.

Compound AnalogueTarget OrganismActivityReference
5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amineS. aureus, B. subtilisGood antibacterial activity
5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amineS. aureus, B. subtilisGood antibacterial activity
5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amineA. niger, C. albicansSignificant antifungal activity
5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-amineA. niger, C. albicansSignificant antifungal activity

Anti-proliferative Effects in Cancer Cell Lines

The anti-proliferative potential of 1,3,4-thiadiazole derivatives against various cancer cell lines is an area of active research. A number of 5-aryl-1,3,4-thiadiazole-based compounds have demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). In some cases, the potency of these synthetic compounds was found to be greater than the standard chemotherapeutic agent 5-fluorouracil. Structure-activity relationship (SAR) studies have indicated that the nature of the substituent at the 5-position of the thiadiazole ring and the N-substituent on the amino group significantly influences the anticancer activity. For instance, the presence of an electron-withdrawing group like a chlorine atom on the 5-phenyl ring has been reported to enhance cytotoxic activity.

Compound AnalogueCell LineIC50 (µg/mL)Reference
5-(4-chlorophenyl)-N-(substituted)-1,3,4-thiadiazol-2-amine derivative 4eMCF-75.36
5-(4-chlorophenyl)-N-(substituted)-1,3,4-thiadiazol-2-amine derivative 4eHepG23.13
5-(4-chlorophenyl)-N-(substituted)-1,3,4-thiadiazol-2-amine derivative 4iMCF-72.32
5-(4-chlorophenyl)-N-(substituted)-1,3,4-thiadiazol-2-amine derivative 4iHepG26.51

Investigation of Other Potential Biological Targets and Mechanisms of Action (e.g., Anti-inflammatory, Antioxidant, Antiparasitic)

Beyond antimicrobial and anticancer effects, 1,3,4-thiadiazole derivatives have been explored for a variety of other biological activities.

Anti-inflammatory Activity: Several studies have reported the anti-inflammatory properties of this class of compounds. A series of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were designed and evaluated as anti-inflammatory agents, with some compounds showing significant in vitro activity. The mechanism of action for some of these derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes.

Antioxidant Activity: The antioxidant potential of 1,3,4-thiadiazole derivatives has also been investigated. researchgate.net Certain newly synthesized 2,5-disubstituted-1,3,4-thiadiazoles have shown excellent antioxidant activity in vitro. researchgate.net For example, N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine demonstrated antioxidant activity greater than the standard used in the study. researchgate.net

Antiparasitic Activity: The antiparasitic effects of thiadiazole derivatives have been explored, particularly against Toxoplasma gondii. Tris-1,3,4-thiadiazoles have shown a potent antiparasitic effect, causing a significant reduction in the parasite count in infected mice.

Computational and Theoretical Chemistry Approaches for 5 Ethyl N Phenyl 1,3,4 Thiadiazol 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a widely used tool for predicting the geometry, electronic properties, and reactivity of molecules. researchgate.net For 1,3,4-thiadiazole (B1197879) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine optimized geometries and various physicochemical properties. nih.govresearchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability; a smaller gap suggests higher reactivity. nih.gov For instance, studies on various 1,3,4-thiadiazole derivatives have shown that the distribution of HOMO and LUMO orbitals is typically across the aromatic skeleton, and electronegative substituents can reduce the energy gap. nih.govdergipark.org.tr

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They illustrate the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. This information is vital for predicting how the molecule will interact with biological receptors. Global reactivity descriptors such as electronegativity, hardness, and softness can also be calculated to further characterize the molecule's reactivity. researchgate.net

ParameterCalculated Value (Hypothetical)Significance
HOMO Energy-6.5 eVElectron-donating capacity
LUMO Energy-1.2 eVElectron-accepting capacity
Energy Gap (ΔE)5.3 eVChemical reactivity and stability
Dipole Moment3.2 DMolecular polarity
Electronegativity (χ)3.85Tendency to attract electrons
Hardness (η)2.65Resistance to charge transfer
Softness (S)0.38Ease of charge transfer

Table 1: Hypothetical DFT-Calculated Electronic Properties for 5-Ethyl-N-phenyl-1,3,4-thiadiazol-2-amine.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. For 1,3,4-thiadiazole derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating binding interactions. nih.govdovepress.com For example, docking studies on thiadiazole derivatives have revealed key hydrogen bond and hydrophobic interactions with residues in the active sites of enzymes like kinases and proteases. nih.govresearchgate.net

Following docking, Molecular Dynamics (MD) simulations are often performed to provide a more detailed and dynamic view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the conformational changes in both the ligand and the protein upon binding. benthamdirect.com Simulations spanning nanoseconds can confirm the stability of the ligand within the binding pocket, often assessed by calculating the Root Mean Square Deviation (RMSD) of the complex over time. nih.govresearchgate.net Studies on thiadiazole-protein complexes have used MD simulations to confirm the stability of docking poses and analyze the persistence of key interactions, such as hydrogen bonds, throughout the simulation. benthamdirect.comnih.gov

Target Protein (Hypothetical)Docking Score (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
Kinase A-8.5GLU81, LEU132, VAL35GLU81 (NH of amine)LEU132, VAL35 (Phenyl ring)
Protease B-7.9ASP189, GLY216, TRP215ASP189 (Thiadiazole N)TRP215 (Ethyl group)
Receptor C-9.1SER195, PHE290, TYR301SER195 (Thiadiazole N)PHE290, TYR301 (Phenyl ring)

Table 2: Hypothetical Molecular Docking Results for this compound against Various Protein Targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. unsoed.ac.id By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. nih.gov These models are built using molecular descriptors, which are numerical representations of the physicochemical, topological, and electronic properties of the molecules. doi.org

For 1,3,4-thiadiazole derivatives, QSAR studies have been successfully applied to model various biological activities, including inhibitory activity against enzymes like carbonic anhydrase. nih.gov The process involves calculating a wide range of descriptors for a set of thiadiazole compounds with known activities. Statistical methods, such as multiple linear regression, are then used to build a model that correlates a selection of these descriptors with the observed activity. nih.gov A robust QSAR model can provide valuable insights into the structural features that are important for the desired biological effect, thereby guiding the design of more potent analogs. nih.govresearchgate.net

Descriptor TypeDescriptor ExampleCoefficientContribution to Activity
ElectronicDipole Moment (μ)+0.25Positive (higher dipole moment increases activity)
TopologicalWiener Index (W)-0.15Negative (larger size decreases activity)
PhysicochemicalLogP+0.40Positive (higher lipophilicity increases activity)
StericMolar Refractivity (MR)+0.10Positive (higher polarizability increases activity)

Table 3: Example of a Hypothetical QSAR Model for a Series of Thiadiazole Derivatives. The predictive equation might take the form: pIC50 = c + 0.25(μ) - 0.15(W) + 0.40(LogP) + 0.10(MR).

Virtual Screening and Ligand-Based Drug Discovery Strategies for Thiadiazole Compounds

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This process can be either structure-based (requiring the 3D structure of the target) or ligand-based.

Ligand-based drug discovery strategies are employed when the 3D structure of the target is unknown. These methods rely on the knowledge of molecules that are active against the target of interest. One common ligand-based approach is pharmacophore modeling, which defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to be active. mdpi.com This pharmacophore model is then used as a 3D query to screen compound databases for molecules that match these features.

For thiadiazole compounds, both structure-based and ligand-based virtual screening have been utilized to identify novel bioactive molecules. nih.govmdpi.com Hierarchical virtual screening, which combines multiple filtering steps, can efficiently narrow down large databases to a manageable number of promising candidates for further experimental testing. nih.govnih.gov These computational screening approaches significantly accelerate the process of identifying new lead compounds within the vast chemical space of thiadiazole derivatives. researchgate.net

Screening StageMethod UsedNumber of CompoundsOutcome
1. Initial FilteringLipinski's Rule of Five1,000,000750,000 passed
2. Pharmacophore Screening3D Pharmacophore Model750,00050,000 hits
3. Molecular DockingHigh-Throughput Docking50,0001,000 top-scoring compounds
4. Refined DockingStandard Precision Docking1,000100 final candidates
5. Visual Inspection & ClusteringAnalysis of Binding Modes10020 diverse compounds selected for synthesis

Table 4: Hypothetical Workflow of a Virtual Screening Campaign to Identify Novel Thiadiazole-Based Inhibitors.

Q & A

Q. What are the conventional synthetic routes for 5-aryl-1,3,4-thiadiazol-2-amine derivatives, and how can their purity be optimized?

The synthesis typically involves cyclization of thiosemicarbazides with aromatic aldehydes, followed by oxidative cyclization using FeCl₃. For example, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine was synthesized by reacting 4-chlorobenzaldehyde with thiosemicarbazide under reflux, followed by FeCl₃-mediated cyclization . Purity is enhanced via recrystallization from ethanol/water mixtures and monitored by TLC (Rf values) .

Q. Which spectroscopic techniques are critical for characterizing 1,3,4-thiadiazol-2-amine derivatives?

Key techniques include:

  • FTIR : Confirms N–H stretching (~3300 cm⁻¹) and C=N/C–S vibrations (1600–1450 cm⁻¹) .
  • NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.0 ppm) and amine protons (δ 5.5–6.0 ppm); ¹³C NMR verifies thiadiazole ring carbons (δ 150–170 ppm) .
  • Mass spectrometry : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How are in vitro antioxidant activities of thiadiazole derivatives evaluated?

Standard assays include:

  • DPPH radical scavenging : Measures IC₅₀ values by monitoring absorbance reduction at 517 nm .
  • H₂O₂ scavenging : Quantifies inhibition of H₂O₂-induced oxidation using a spectrophotometric approach .
  • Comparative analysis : Natural antioxidants (e.g., ascorbic acid) serve as positive controls to benchmark activity .

Advanced Research Questions

Q. What computational strategies are employed to design thiadiazole-based VEGFR-2 inhibitors?

Advanced workflows integrate:

  • Molecular docking : Screens binding affinity to VEGFR-2’s ATP-binding pocket (e.g., using AutoDock Vina) .
  • ADMET prediction : Evaluates pharmacokinetics (e.g., BBB permeability, hepatotoxicity) via tools like SwissADME .
  • QSAR modeling : Correlates substituent electronic effects (e.g., Hammett constants) with inhibitory potency .

Q. How can conflicting biological activity data in structurally similar thiadiazole derivatives be resolved?

Contradictions arise from subtle structural variations (e.g., substituent position or electronic effects). Strategies include:

  • Crystallographic analysis : Resolves conformational differences (e.g., dihedral angles between thiadiazole and aryl rings) impacting receptor binding .
  • Dose-response studies : Establishes IC₅₀/EC₅₀ curves to compare potency gradients .
  • SAR-driven synthesis : Modifies substituents systematically (e.g., replacing –NO₂ with –OCH₃) to isolate activity contributors .

Q. What methodologies optimize ultrasound-assisted synthesis of thiadiazole derivatives?

Sonication enhances reaction efficiency by:

  • Cavitation effects : Accelerates intermediate formation (e.g., 5-amino-1,3,4-thiadiazole-2-thiol from thiosemicarbazide) .
  • Reduced reaction time : Achieves 80–90% yield in 1–2 hours vs. 6–8 hours conventionally .
  • Solvent selection : Polar solvents (e.g., ethanol/water) improve energy transfer and product solubility .

Q. How are thiadiazole hybrids (e.g., ibuprofen-thiadiazole) designed to enhance bioactivity?

Hybridization combines pharmacophores via:

  • Covalent linkage : Connects ibuprofen’s carboxyl group to thiadiazole’s amine via ester/amide bonds .
  • Bioisosterism : Replaces labile groups (e.g., –COOH with –SO₂NH₂) to improve metabolic stability .
  • In vitro screening : Prioritizes hybrids with dual activity (e.g., anti-inflammatory + antimicrobial) .

Methodological Considerations

Q. What experimental precautions are critical in thiadiazole synthesis?

  • Oxidative cyclization control : Maintain FeCl₃ stoichiometry (3:1 vs. thiosemicarbazone) to avoid side products .
  • Temperature monitoring : Keep reactions at 80–90°C to prevent decomposition .
  • Waste management : Neutralize acidic/byproduct streams (e.g., with NaHCO₃) before disposal .

Q. How do hydrogen-bonding interactions influence the crystallographic packing of thiadiazole derivatives?

X-ray studies reveal N–H···N hydrogen bonds between amine and pyridine/thiadiazole nitrogens, forming 2D networks. For example, 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine exhibits intermolecular H-bonds (2.8–3.0 Å) that stabilize supramolecular architectures .

Q. What in silico tools predict the metabolic stability of thiadiazole-based candidates?

Tools include:

  • CYP450 inhibition assays : Identifies potential drug-drug interactions (e.g., using Cytochrome P450 DB) .
  • MetaSite : Predicts Phase I metabolism sites (e.g., oxidation at ethyl or phenyl groups) .
  • GLIDE-XP docking : Evaluates binding to hepatic enzymes (e.g., CYP3A4) to anticipate clearance rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.